
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol is a compound formed by the combination of N,N-dimethyl-1-phenylmethanamine and 2,4,6-trinitrophenol. N,N-dimethyl-1-phenylmethanamine, also known as benzyldimethylamine, is an organic compound with the formula C9H13N. It is a colorless to light yellow liquid with a strong fishy odor. 2,4,6-trinitrophenol, commonly known as picric acid, is a yellow crystalline solid with the formula C6H3N3O7. It is known for its explosive properties and is used in various applications such as dyes and explosives.
準備方法
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized by reacting benzyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 50-60°C.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine involves the continuous reaction of benzyl chloride with dimethylamine in a reactor. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products.
The industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol in large-scale reactors. The reaction mixture is then neutralized and purified to obtain the final product.
化学反応の分析
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form picramic acid.
Substitution: It can react with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of N,N-dimethyl-1-phenylmethanamine: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include sodium sulfide and iron filings.
Major Products Formed
Oxidation of N,N-dimethyl-1-phenylmethanamine: N,N-dimethylbenzylamine oxide.
Reduction of 2,4,6-trinitrophenol: Picramic acid.
科学的研究の応用
N,N-dimethyl-1-phenylmethanamine is used as an intermediate in organic synthesis, particularly in the production of quaternary ammonium compounds and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor and in the preparation of pharmaceuticals.
2,4,6-trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis. It is also used in the preparation of picrate salts, which are used in various analytical applications.
作用機序
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts. It can also act as a base, neutralizing acids in various chemical reactions.
2,4,6-trinitrophenol exerts its effects through its ability to undergo redox reactions, particularly reduction to form picramic acid. Its explosive properties are due to the presence of nitro groups, which release a large amount of energy upon decomposition.
類似化合物との比較
Similar Compounds
N,N-dimethyl-1-phenylethylamine: Similar structure but with an ethyl group instead of a methyl group.
N,N-dimethyl-1-naphthylamine: Similar structure but with a naphthyl group instead of a phenyl group.
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine is unique due to its strong nucleophilic properties and its use as a catalyst in polymerization reactions. 2,4,6-trinitrophenol is unique due to its explosive properties and its use in the manufacture of dyes and explosives.
特性
CAS番号 |
5353-69-5 |
|---|---|
分子式 |
C15H16N4O7 |
分子量 |
364.31 g/mol |
IUPAC名 |
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-10(2)8-9-6-4-3-5-7-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,8H2,1-2H3;1-2,10H |
InChIキー |
LPSPJWNASDUUTF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


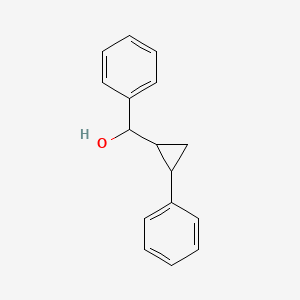
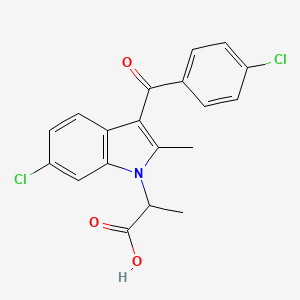
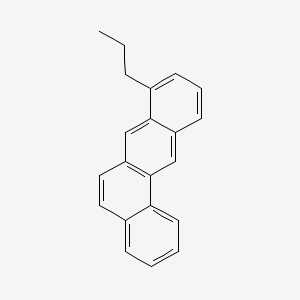
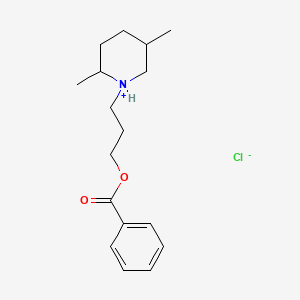

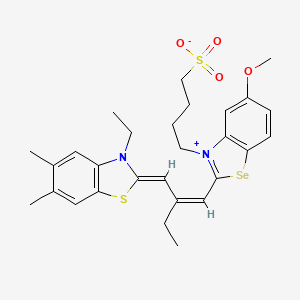

![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
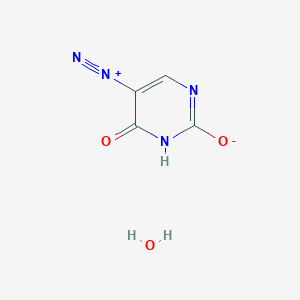

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
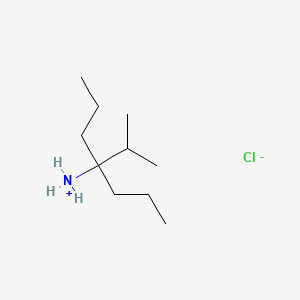
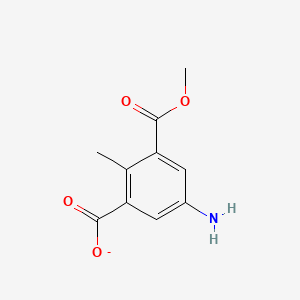
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
